2-Fluoro-4-(pyridin-2-YL)benzaldehyde
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Overview
Description
2-Fluoro-4-(pyridin-2-YL)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridin-2-yl group.
Preparation Methods
The synthesis of 2-Fluoro-4-(pyridin-2-YL)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzaldehyde is reacted with 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-4-(pyridin-2-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyridin-2-YL)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or as fluorescent probes . The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2-Fluoro-4-(pyridin-2-YL)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-4-(pyridin-4-yl)benzaldehyde: This compound has the pyridine ring substituted at the 4-position instead of the 2-position.
4-(2-Pyridyl)benzaldehyde: This compound lacks the fluorine atom, which can influence its chemical properties and applications.
4-(4-Pyridyl)benzaldehyde: Similar to this compound, but with the pyridine ring substituted at the 4-position and no fluorine atom.
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-7-9(4-5-10(11)8-15)12-3-1-2-6-14-12/h1-8H |
InChI Key |
XDOXETDZRFDSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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